molecular formula C23H25NO5 B4916792 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 6067-52-3

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4916792
CAS No.: 6067-52-3
M. Wt: 395.4 g/mol
InChI Key: QBZPNEMZAWDOKY-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a benzyloxy group, and a methoxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and appropriate protecting groups to ensure selective functionalization.

    Esterification: The final step involves the esterification of the carboxylate group with methoxyethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyloxy and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It serves as a reagent in various industrial chemical processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a carboxylate.

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the pyridine ring and ester functionalities.

Uniqueness

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-methoxyethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-16-22(23(26)28-13-12-27-2)19(14-21(25)24-16)18-10-6-7-11-20(18)29-15-17-8-4-3-5-9-17/h3-11,19H,12-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZPNEMZAWDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387218
Record name ST024546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6067-52-3
Record name ST024546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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